molecular formula C9H8O4 B15331159 Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione

Cat. No.: B15331159
M. Wt: 180.16 g/mol
InChI Key: CFLSTTHDYSASGE-SOVPELCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione is a complex organic compound with a unique structure characterized by a tetrahydro-epoxyisobenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydro-epoxyisobenzofuran core through cyclization reactions, followed by methylation and oxidation processes. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products with high selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes

Scientific Research Applications

Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s unique structure allows it to bind selectively to its targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3aR,4R,7S,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
  • (3aR,4R,7S,7aS)-Hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione

Uniqueness

Rel-(3aR,4R,7S,7aS)-4-methyl-3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione stands out due to its tetrahydro-epoxyisobenzofuran core, which imparts unique chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds, making it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

(1R,2R,6S,7S)-1-methyl-4,10-dioxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C9H8O4/c1-9-3-2-4(13-9)5-6(9)8(11)12-7(5)10/h2-6H,1H3/t4-,5+,6-,9+/m0/s1

InChI Key

CFLSTTHDYSASGE-SOVPELCUSA-N

Isomeric SMILES

C[C@]12C=C[C@H](O1)[C@@H]3[C@H]2C(=O)OC3=O

Canonical SMILES

CC12C=CC(O1)C3C2C(=O)OC3=O

Origin of Product

United States

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